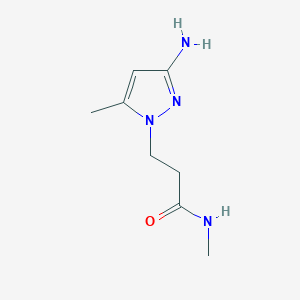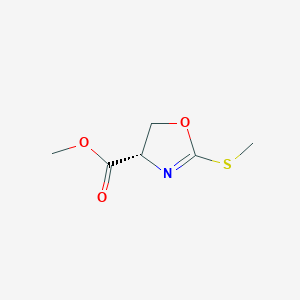
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a chiral compound with significant interest in various scientific fields. This compound features a unique structure that includes a methylthio group and a dihydrooxazole ring, making it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing a thiol and a carboxylate group. The reaction conditions often include the use of a base to facilitate the cyclization process and the formation of the dihydrooxazole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve enantioselective synthesis, which is crucial for obtaining the desired (S)-enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxazole ring or the carboxylate group.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the oxazole ring can lead to various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which (S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties might involve the disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)aniline: Used in organic synthesis and pharmaceuticals.
5-Methylthio-2-selenophenethiol:
Uniqueness
(S)-Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate stands out due to its chiral nature and the presence of both a methylthio group and a dihydrooxazole ring. These features contribute to its versatility in chemical reactions and its potential for diverse applications in research and industry.
This detailed article provides a comprehensive overview of this compound, highlighting its significance and potential in various fields
Eigenschaften
Molekularformel |
C6H9NO3S |
|---|---|
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
methyl (4S)-2-methylsulfanyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3S/c1-9-5(8)4-3-10-6(7-4)11-2/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI-Schlüssel |
HAUAQVQKMPWIKQ-BYPYZUCNSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1COC(=N1)SC |
Kanonische SMILES |
COC(=O)C1COC(=N1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Hydroxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13342545.png)


![5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B13342554.png)
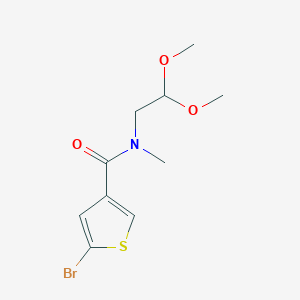

![rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B13342559.png)
![5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13342562.png)
![5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13342573.png)
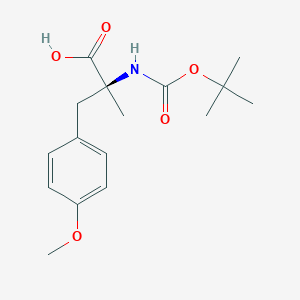
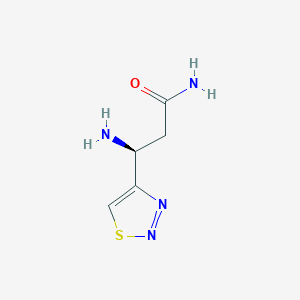
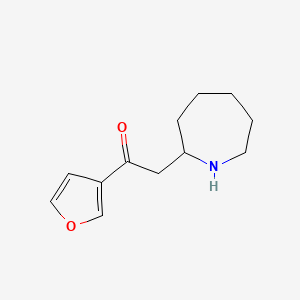
![3-[[(5-Carboxypentyl)amino]carbonyl]-3-hydroxypentanedioic Acid](/img/structure/B13342596.png)
